2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid
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Overview
Description
2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This compound is known for its unique chemical properties due to the presence of both fluorine and carboxylic acid functional groups, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent such as hydrofluoric acid or a fluoride salt is used to replace a leaving group on the pyridine ring . The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes steps such as halogenation, alkylation, and carboxylation, followed by purification techniques like recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce carboxylates or alcohols, respectively .
Scientific Research Applications
2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities due to the presence of the fluorine atom, which can enhance the compound’s stability and bioavailability.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities or receptor interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid include other fluorinated pyridines and carboxylic acids, such as:
- 2-Fluoropyridine-3-carboxylic acid
- 5-Fluoro-2-methylpyridine-3-carboxylic acid
- 2-Fluoro-5-methylpyridine-3-carboxylic acid .
Uniqueness
What sets this compound apart is the presence of both the fluorine atom and the propan-2-yl group, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-5-propan-2-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5(2)6-3-7(9(12)13)8(10)11-4-6/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLZUHGSHCQXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(N=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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